Pimonidazol

Übersicht

Beschreibung

Pimonidazole is a nitroimidazole compound widely used as a hypoxia marker in scientific research. It is particularly valuable in the study of tumor hypoxia, where it helps visualize and quantify low-oxygen regions within tissues. Pimonidazole forms covalent bonds with macromolecules under hypoxic conditions, making it a reliable indicator of hypoxia in various biological contexts .

Wissenschaftliche Forschungsanwendungen

Pimonidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Sonde verwendet, um Redoxreaktionen und Hypoxie-bedingte chemische Prozesse zu untersuchen.

Biologie: Hilft bei der Visualisierung von hypoxischen Bereichen in Geweben, insbesondere in der Krebsforschung.

Medizin: Wird in klinischen Studien eingesetzt, um die Tumohypoxie zu beurteilen und das Behandlungsergebnis vorherzusagen.

Industrie: Wird bei der Entwicklung von Hypoxie-gerichteten Therapien und diagnostischen Instrumenten eingesetzt .

5. Wirkmechanismus

This compound übt seine Wirkungen durch den folgenden Mechanismus aus:

Reduktion: Die Nitrogruppe von this compound wird unter hypoxischen Bedingungen durch Nitroreductasen reduziert.

Kovalente Bindungsbildung: Die reduzierten Zwischenprodukte bilden kovalente Bindungen mit Thiolgruppen in Proteinen, was zu stabilen Addukten führt.

Detektion: Diese Addukte können mit Hilfe der Immunhistochemie nachgewiesen werden, so dass die Visualisierung von hypoxischen Bereichen möglich ist

Wirkmechanismus

Target of Action

Pimonidazole is a 2-nitroimidazole compound that primarily targets hypoxic cells . It is selectively reduced and covalently bound to intracellular macromolecules in areas of hypoxia . The primary targets of Pimonidazole are the hypoxic regions of tumor tissues .

Mode of Action

Pimonidazole’s mode of action is based on its ability to form a covalent bond with a neighboring protein under hypoxic conditions in the body . This is detected by immunohistochemistry performed on tissue sections . The nitro group of Pimonidazole converts into nitric oxide (NO) or a related reactive nitrogen species (RNS) by the process of reductive bioactivation .

Biochemical Pathways

Pimonidazole affects the biochemical pathways related to hypoxia in tumor cells . It has been observed to show a strong correlation with LDH-5, a marker for anaerobic glycolysis, indicating its role in the metabolic shift observed in hypoxic cells . It also shows a significant correlation with CAIX, a marker upregulated under hypoxic conditions .

Pharmacokinetics

It is known that pimonidazole is very soluble in aqueous solutions, which allows for its use in small volumes for intraperitoneal or intravenous injections .

Result of Action

The result of Pimonidazole’s action is the labeling of hypoxic cells, which can be visualized using immunohistochemical staining . This labeling is particularly useful in the detection of hypoxia in various disease states, including kidney disease and cancer . The presence of Pimonidazole-defined hypoxia has been associated with advanced pathologic stage, tumor invasion, and certain morphologies in prostate cancer .

Action Environment

The action of Pimonidazole is influenced by the oxygen levels in the tumor microenvironment . Regions of low oxygen in solid tumors have been described as either acutely or chronically hypoxic . Pimonidazole labels both chronically and acutely/transient hypoxic cells in tumor tissues . The dynamic nature of tumor hypoxia influences the action of Pimonidazole, with cells experiencing transient periods of hypoxia followed by reoxygenation .

Biochemische Analyse

Biochemical Properties

Pimonidazole interacts with various enzymes, proteins, and other biomolecules in the body. It is primarily used as a hypoxia probe, indicating its interaction with oxygen-sensitive biochemical pathways .

Cellular Effects

Pimonidazole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Pimonidazole-defined hypoxia intensity was positively correlated with advanced pathologic stage, tumor invasion, and cribriform and intraductal carcinoma morphology .

Molecular Mechanism

The molecular mechanism of Pimonidazole involves its role as a hypoxia probe. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Pimonidazole vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pimonidazole is involved in metabolic pathways related to hypoxia. It interacts with enzymes or cofactors involved in these pathways .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pimonidazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Nitrierung von Imidazolderivaten beinhaltet. Die wichtigsten Schritte umfassen:

Nitrierung: Imidazol wird zu 2-Nitroimidazol nitriert.

Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert.

Alkylierung: Die Aminogruppe wird alkyliert, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig fortgeschrittene Techniken wie die Durchflusschemie und die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung eingesetzt werden .

Arten von Reaktionen:

Reduktion: this compound unterliegt der Reduktion seiner Nitrogruppe zu reaktiven Zwischenprodukten.

Kovalente Bindungsbildung: Unter hypoxischen Bedingungen bilden die reduzierten Zwischenprodukte kovalente Bindungen mit Thiolgruppen in Proteinen

Häufige Reagenzien und Bedingungen:

Reduktionsmittel: Nitroreductasen werden häufig verwendet, um die Reduktion der Nitrogruppe zu katalysieren.

Reaktionsbedingungen: Hypoxische Bedingungen (niedriger Sauerstoffgehalt) sind für den Prozess der kovalenten Bindungsbildung unerlässlich

Hauptprodukte:

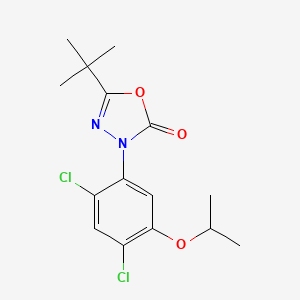

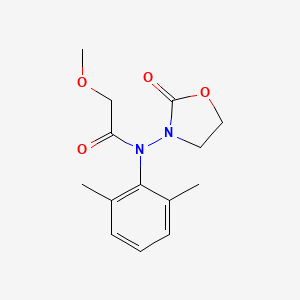

Vergleich Mit ähnlichen Verbindungen

Pimonidazol wird mit anderen Hypoxiemarkern verglichen, wie z. B.:

Misonidazol: Eine weitere Nitroimidazolverbindung, die zur Hypoxiedetektion verwendet wird, jedoch mit unterschiedlicher Pharmakokinetik.

EF5: Ein fluoriertes Nitroimidazol mit höherer Empfindlichkeit für die Hypoxiedetektion.

Pimo-yne: Ein this compound-Alkin-Konjugat mit ähnlichen Hypoxiedetektionsfähigkeiten, aber reduzierten Hintergrundsignalen

Einzigartigkeit: This compound ist einzigartig durch seinen etablierten Einsatz sowohl in Forschungs- als auch in klinischen Umgebungen, seine zuverlässige kovalente Bindung unter hypoxischen Bedingungen und seine umfangreiche Validierung in verschiedenen Modellen .

Eigenschaften

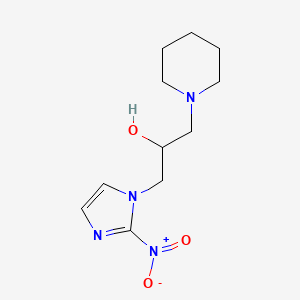

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWOOAYQYLJEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867867 | |

| Record name | Pimonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70132-50-2 | |

| Record name | Pimonidazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimonidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIMONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimonidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

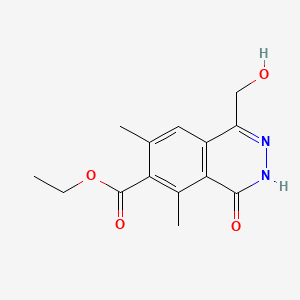

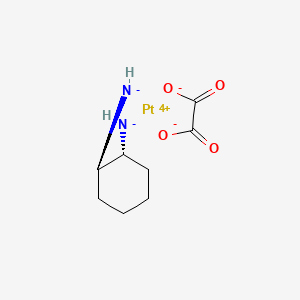

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

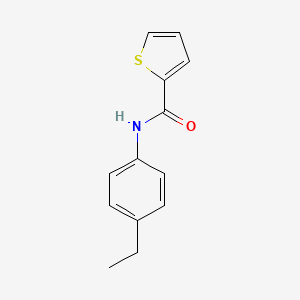

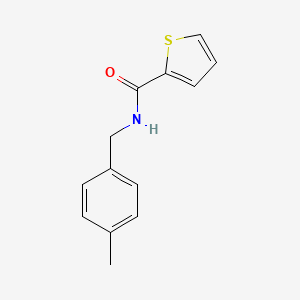

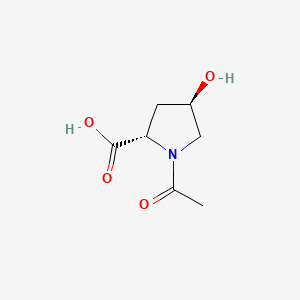

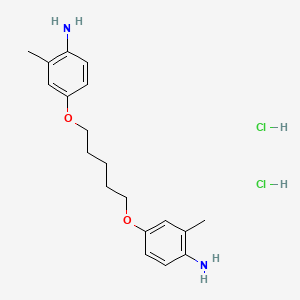

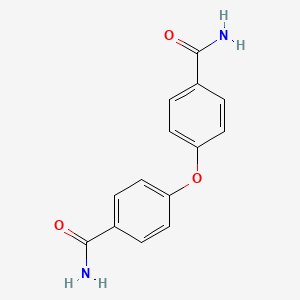

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)